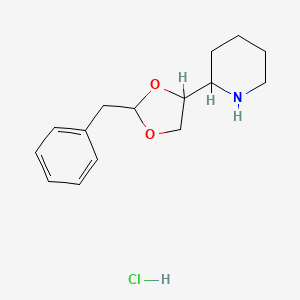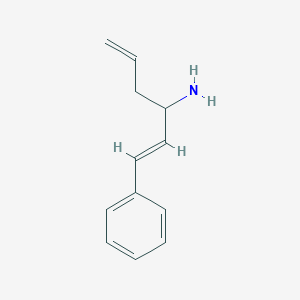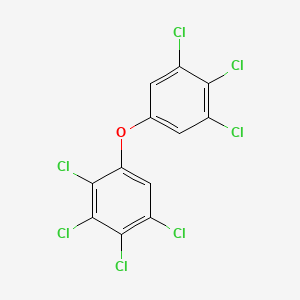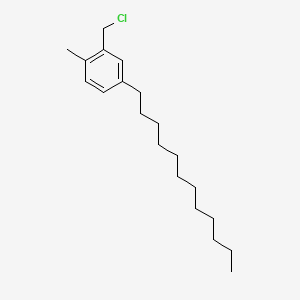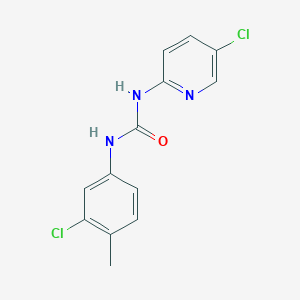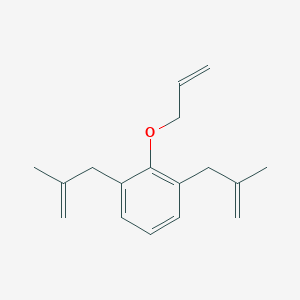
1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene is an organic compound with a complex structure that includes benzene, prop-2-enyl, and methylprop-2-enyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of benzene derivatives with prop-2-enyl and methylprop-2-enyl groups under specific reaction conditions. Catalysts such as ionic organic solids can be used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous processes in integrated loop reactors, where the reaction components are continuously cycled through the reactor to achieve high yields and efficiency . This method ensures consistent quality and scalability for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted benzene compounds.
Aplicaciones Científicas De Investigación
1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, influencing various biochemical pathways. This interaction can lead to changes in the activity of the target molecules, resulting in specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2-methylprop-2-enyl)imidazolidine-2,4,5-trione: This compound shares similar structural features but differs in its functional groups and chemical properties.
1,3-Bis(2-methylprop-2-enyl)-1,2,3,4-tetrahydroisoquinoline: Another compound with similar alkyl groups but a different core structure.
Uniqueness
1,3-Bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
6633-99-4 |
|---|---|
Fórmula molecular |
C17H22O |
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
1,3-bis(2-methylprop-2-enyl)-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C17H22O/c1-6-10-18-17-15(11-13(2)3)8-7-9-16(17)12-14(4)5/h6-9H,1-2,4,10-12H2,3,5H3 |
Clave InChI |
FMNIFXPOQQYTAR-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC1=C(C(=CC=C1)CC(=C)C)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


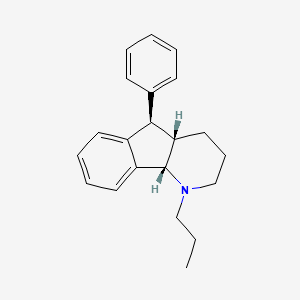
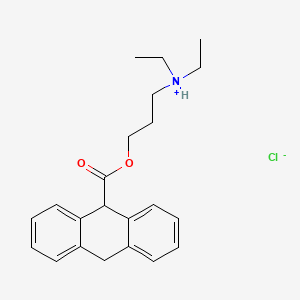
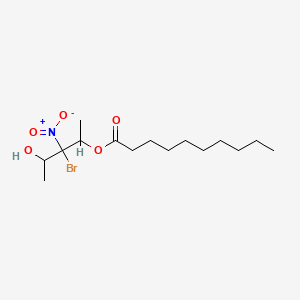
![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
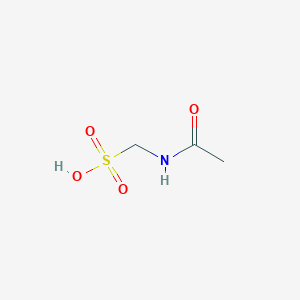

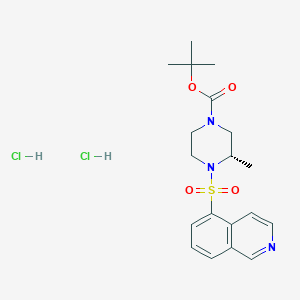
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
